molecular formula C6H4FIO B1442202 5-Fluoro-2-iodophenol CAS No. 186589-87-7

5-Fluoro-2-iodophenol

Cat. No. B1442202
M. Wt: 238 g/mol
InChI Key: DZXUERYVERNFQU-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodophenol is a chemical compound with the molecular formula C6H4FIO . It has a molecular weight of 238 and is typically in liquid form . It is known for its potential applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-iodophenol is 1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H . This indicates that the molecule consists of a phenol group with iodine and fluorine substituents.


Physical And Chemical Properties Analysis

5-Fluoro-2-iodophenol is typically in liquid form . It has a molecular weight of 238 and a density of 2.1±0.1 g/cm3 . The boiling point is 190.1±20.0 °C at 760 mmHg .

Scientific Research Applications

Biomarker Identification

Metabonomic assessment utilizing high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy has been employed to identify novel biomarkers of xenobiotic toxicity. The study on earthworms exposed to different xenobiotics, including a compound structurally related to 5-Fluoro-2-iodophenol, highlighted the potential of NMR-based metabolic profiling to reveal changes in endogenous metabolites, suggesting the use of such techniques for identifying novel biomarkers in environmental toxicity studies (Bundy et al., 2002).

Tumor Targeting and Selective Cytotoxicity

Research has explored the use of compounds like 5-[131/125I]Iodo-4′-Thio-2′-Deoxyuridine, which shares a structural resemblance with 5-Fluoro-2-iodophenol, for preferential tumor targeting and selective tumor cell cytotoxicity. The compound was shown to preferentially target DNA in proliferating tumor cells, leading to apoptosis, especially when the thymidylate synthase is inhibited. This indicates the potential of structurally similar compounds for targeted nanoirradiation therapy in malignant cells (Morgenroth et al., 2008).

Imaging and Diagnostic Applications

Research on fluorodeoxyuridine, a compound related to 5-Fluoro-2-iodophenol, has improved the imaging of human glioblastoma xenografts. The study demonstrated that blocking thymidine synthesis by 5-fluoro-2'-deoxyuridine could enhance scintigraphy with radio-deoxythymidine analogs like 5-iodo-2'-deoxyuridine, indicating a potential use of similar compounds in enhancing imaging techniques for tumor detection (Dupertuis et al., 2001).

properties

IUPAC Name

5-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXUERYVERNFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315005
Record name 5-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-iodophenol

CAS RN

186589-87-7
Record name 5-Fluoro-2-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186589-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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